1-Benzyl-4,4'-bipiperidine
Description
1-Benzyl-4,4'-bipiperidine is a bicyclic amine featuring two piperidine rings connected at their 4-positions, with a benzyl group attached to one nitrogen atom. This scaffold is a versatile intermediate in medicinal chemistry, particularly for designing G protein-coupled receptor (GPCR) agonists, enzyme inhibitors, and anticancer agents. Its synthesis often begins with commercially available 1-benzyl-4-piperidone, which undergoes spirocyclization or acylation to generate derivatives with varying pharmacological profiles . The compound’s structural flexibility allows for modifications at the benzyl group, piperidine nitrogens, or the bipiperidine core, enabling tailored interactions with biological targets.
Properties
CAS No. |
193902-93-1 |
|---|---|
Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-benzyl-4-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C17H26N2/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)16-6-10-18-11-7-16/h1-5,16-18H,6-14H2 |
InChI Key |
CDRYOPMKSFZWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
The 4,4'-bipiperidine scaffold is widely exploited in drug discovery. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Merck’s GPR119 Agonists : The addition of a 5-fluoropyrimidine group enhances potency, achieving sub-10 nM EC50 values in cAMP assays, likely due to improved target engagement .
- PARP Inhibitors: Small alkyl groups at position 3 of the isoquinoline-carboxamide scaffold (e.g., compound 2e) increase potency, while bulkier groups reduce activity, highlighting steric sensitivity .
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